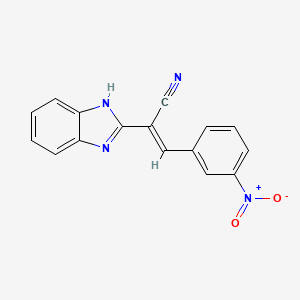![molecular formula C17H19N3O B11536769 2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11536769.png)
2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It features an interesting structure, combining an amino group, a hydrazide moiety, and an imine linkage.
- The compound’s systematic name reflects its substituents: 2-[(2-methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide.
2-[(2-Methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide: is a chemical compound with the molecular formula CHNO.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves condensation reactions. One common method is the reaction between 2-aminobenzaldehyde and 4-methylbenzaldehyde in the presence of hydrazine hydrate.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).
Industrial Production: While not widely produced industrially, small-scale synthesis can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it interesting for organic synthesis and ligand design.
Biology: It could serve as a potential bioactive compound due to its diverse reactivity.
Medicine: Research may explore its potential as an antitumor agent or enzyme inhibitor.
Industry: Limited applications, but it could be used as a starting material for other compounds.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with biological targets (e.g., enzymes or receptors).
- Further studies are needed to elucidate specific pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Remember that this compound’s research is ongoing, and its full potential awaits exploration
Propriétés
Formule moléculaire |
C17H19N3O |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
2-(2-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H19N3O/c1-13-7-9-15(10-8-13)11-19-20-17(21)12-18-16-6-4-3-5-14(16)2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11+ |
Clé InChI |
WWJNIVWWJBKIBY-YBFXNURJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2C |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11536688.png)
![3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide](/img/structure/B11536694.png)

![3-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11536697.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11536706.png)
![N-[(E)-(4-chlorophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11536713.png)
![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-(tert-butyl)butanamide](/img/structure/B11536725.png)
![6'-Amino-5-bromo-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11536730.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11536737.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11536738.png)
![N-(4-nitrophenyl)-4-(piperidin-1-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11536740.png)
![2-hydroxy-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11536752.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B11536774.png)
